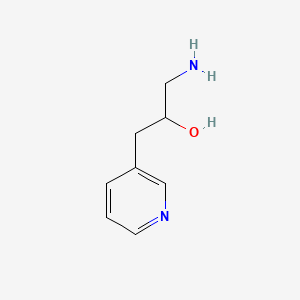

1-Amino-3-(pyridin-3-yl)propan-2-ol

Description

1-Amino-3-(pyridin-3-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent at the third carbon of a propan-2-ol backbone and an amino group at the first carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and hydrogen-bonding capacity from the amino and hydroxyl groups.

Properties

CAS No. |

1226016-52-9 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.197 |

IUPAC Name |

1-amino-3-pyridin-3-ylpropan-2-ol |

InChI |

InChI=1S/C8H12N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6,8,11H,4-5,9H2 |

InChI Key |

QDQIFFYDUNWKKH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC(CN)O |

Synonyms |

1-aMino-3-(pyridin-3-yl)propan-2-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Analogues

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Pyridin-3-yl with an amino group at position 2; propan-1-ol chain.

- Key Differences: The amino group is on the pyridine ring rather than the propanol chain, and the hydroxyl group is at position 1 (vs. position 2 in the target compound).

- Implications : Altered hydrogen-bonding interactions and solubility. Listed in catalogs for synthetic applications but lacks reported bioactivity .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure : 5-Fluoro substitution on the pyridine ring; propan-1-ol chain.

- Key Differences : Fluorine enhances electronegativity and metabolic stability. Molecular weight (170.18 g/mol) is higher than the target compound (152.19 g/mol) .

- Applications: Potential as a fluorinated building block for drug candidates, though bioactivity data are unavailable.

1-Amino-2-(pyridin-3-yl)propan-2-ol

Heterocyclic and Aromatic Analogues

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

- Structure: Dihydroisoquinoline substituent instead of pyridine.

- Applications: Used in European patent applications (e.g., EP 4 219 465 A2) as an intermediate for synthesizing kinase inhibitors or antiviral agents. The dihydroisoquinoline group may enhance π-π stacking in target binding .

1-Amino-3-(4-bromophenoxy)propan-2-ol

- Structure: Bromophenoxy substituent instead of pyridine.

c. Quinoline-Piperidine Derivative (Compound 7 in )

- Structure: Complex scaffold with quinoline and piperidine moieties attached to the amino propanol core.

- Bioactivity : Identified as a potent respiratory syncytial virus (RSV) fusion inhibitor (EC₅₀ = 12 nM), highlighting the importance of extended aromatic systems for antiviral activity. The target compound’s simpler structure may lack comparable potency but could serve as a starting point for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.